molecular formula C13H11NO3 B2385105 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide CAS No. 329777-84-6

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide

Cat. No.: B2385105
CAS No.: 329777-84-6
M. Wt: 229.235
InChI Key: XKDARMWSBOVCRS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide (BDP) is an organic compound that has found a variety of applications in the scientific research field. It has been used in many different areas, including synthetic organic chemistry, biochemistry, and medical research. BDP is a synthetic compound that is composed of a benzodioxole ring with a propynyl group attached to the nitrogen atom. This compound is used for a variety of purposes, such as synthesizing other compounds, studying the mechanism of action of drugs, and studying the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide is not fully understood. However, it is thought that the compound acts as a substrate for enzymes involved in the metabolism of drugs. It is also thought that this compound binds to certain proteins and other molecules, which may affect the activity of enzymes and other proteins. Furthermore, this compound may interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect the activity of enzymes involved in the metabolism of drugs. It has also been shown to affect the activity of proteins involved in the regulation of gene expression. In addition, this compound has been shown to interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments is that it is relatively easy to synthesize, and it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. However, there are some limitations to using this compound in lab experiments. For example, it is not possible to study the structure-activity relationships of drugs using this compound, and the compound has a low solubility in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. For example, further studies could be conducted to better understand the mechanism of action of the compound and its interaction with other molecules in the body. Additionally, further studies could be conducted to study the structure-activity relationships of drugs using this compound. Finally, further research could be conducted to develop new methods for synthesizing this compound and other compounds.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide can be synthesized through a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium ylide. This reaction is used to form an alkene, which can then be reacted with this compound to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of lithium-halogen exchange, and the use of modified Wittig reactions.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide has many applications in scientific research. It is commonly used in the synthesis of other organic compounds and in the study of the mechanism of action of drugs. It can also be used to study the biochemical and physiological effects of drugs, as well as to study the structure-activity relationships of drugs. In addition, this compound can be used to study the structure and function of proteins and other biological molecules.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDARMWSBOVCRS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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